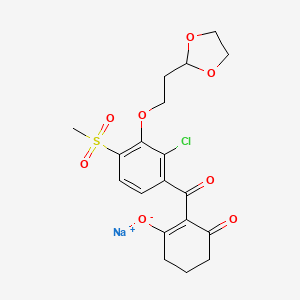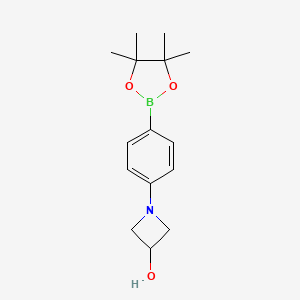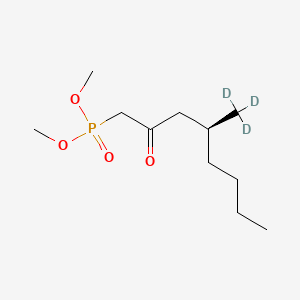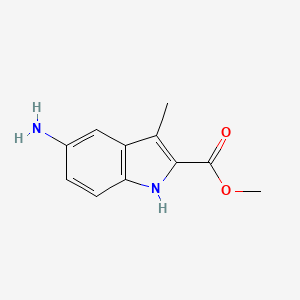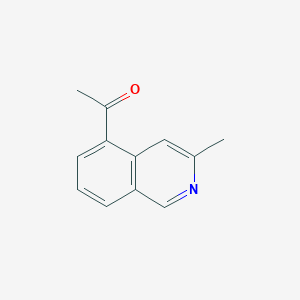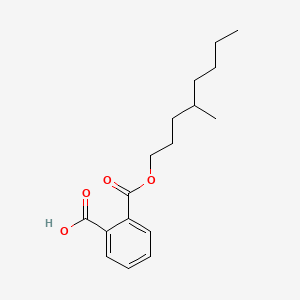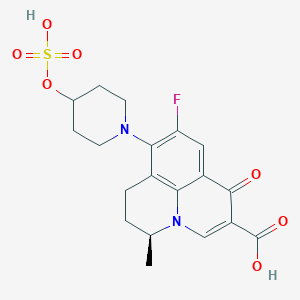
(S)-(-)-Nadifloxacin-O-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-Nadifloxacin-O-sulfate is a chemical compound derived from nadifloxacin, a topical fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. The addition of the sulfate group enhances its solubility and stability, making it a valuable compound in pharmaceutical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin. The process begins with the preparation of nadifloxacin, followed by the introduction of a sulfate group. This can be achieved through the reaction of nadifloxacin with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-(-)-Nadifloxacin-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: The sulfate group can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups.
科学的研究の応用
(S)-(-)-Nadifloxacin-O-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new fluoroquinolone derivatives.
Biology: The compound is studied for its antibacterial activity against various strains of bacteria.
Medicine: It is used in the development of topical formulations for the treatment of skin infections.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and other industrial applications.
作用機序
The mechanism of action of (S)-(-)-Nadifloxacin-O-sulfate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to that of other fluoroquinolone antibiotics, but the presence of the sulfate group may enhance its binding affinity and efficacy.
類似化合物との比較
(S)-(-)-Nadifloxacin-O-sulfate can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of the sulfate group, which enhances its solubility and stability. This makes it particularly suitable for topical applications where high solubility is required.
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Norfloxacin
特性
分子式 |
C19H21FN2O7S |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1 |
InChIキー |
PMCIWCKYBXLUOA-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
正規SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




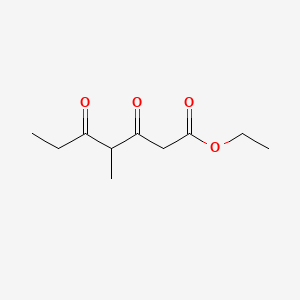
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
